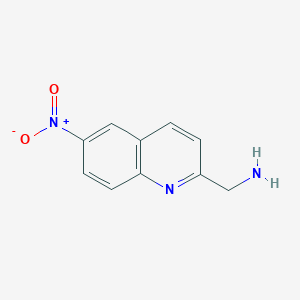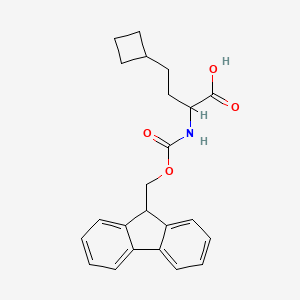
4,4'-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl is a compound that has garnered significant interest in the field of coordination chemistry. This compound is characterized by its unique structure, which includes two triazole rings connected to a biphenyl core. The presence of triazole rings imparts unique properties to the compound, making it useful in various applications, including luminescent sensors and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl typically involves the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane with various metal salts under solvothermal conditions. The reaction conditions often include the use of solvents such as acetonitrile and the application of heat to facilitate the formation of coordination polymers .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl are not extensively documented, the general approach involves large-scale solvothermal synthesis. This method allows for the efficient production of the compound by optimizing reaction conditions and using high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Coordination Reactions: The compound forms coordination polymers with metal ions such as silver, zinc, and cadmium.
Substitution Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal salts (e.g., silver nitrate, zinc acetate, cadmium chloride) and solvents like acetonitrile. The reactions are typically carried out under solvothermal conditions, which involve heating the reaction mixture in a sealed vessel .
Major Products Formed
The major products formed from the reactions of 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl include various coordination polymers. These polymers exhibit unique properties such as luminescence and antitumor activity .
Scientific Research Applications
4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism by which 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl exerts its effects involves the formation of coordination polymers with metal ions. These polymers can interact with biological molecules, leading to various effects such as luminescence and antitumor activity. The molecular targets and pathways involved in these interactions are still under investigation, but the compound’s ability to form stable complexes with metal ions is a key factor .
Comparison with Similar Compounds
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: A precursor to 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl, used in similar coordination chemistry applications.
4,4’-Bis(benzoimidazo-1-yl)biphenyl: Another compound with a biphenyl core and nitrogen-containing rings, used in the synthesis of coordination polymers.
Uniqueness
4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl is unique due to its specific structure, which includes two triazole rings. This structure imparts unique properties such as high luminescence sensitivity and potential antitumor activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H16N6 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[[4-[4-(1,2,4-triazol-4-ylmethyl)phenyl]phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H16N6/c1-5-17(6-2-15(1)9-23-11-19-20-12-23)18-7-3-16(4-8-18)10-24-13-21-22-14-24/h1-8,11-14H,9-10H2 |
InChI Key |
DESZYQFENFBOKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NN=C2)C3=CC=C(C=C3)CN4C=NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6AS,10R)-2-chloro-10-methyl-4-(1-(methylsulfonyl)cyclopropyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12962978.png)











